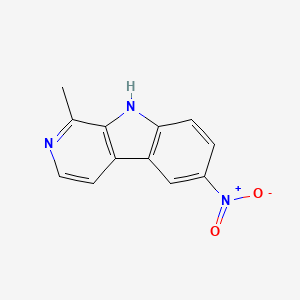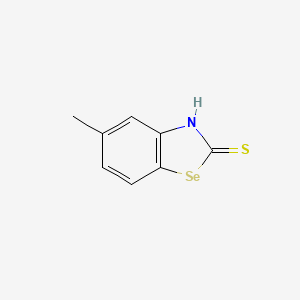
5-Methyl-1,3-benzoselenazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-benzoselenazole-2-thiol is a heterocyclic compound containing selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-benzoselenazole-2-thiol typically involves the reaction of 2-aminothiophenol with methyl iodide in the presence of a base, followed by cyclization with selenium dioxide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1,3-benzoselenazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used.
Cyclization: Catalysts such as acids or bases are often employed to facilitate cyclization.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated or nitro-substituted derivatives.
Cyclization: Complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3-benzoselenazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-benzoselenazole-2-thiol involves its interaction with biological molecules through its thiol and selenium groups. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress in target cells. The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive oxygen species is a key factor in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Contains sulfur instead of selenium.
Benzoxazole: Contains oxygen instead of selenium.
Benzimidazole: Contains nitrogen instead of selenium.
Comparison: 5-Methyl-1,3-benzoselenazole-2-thiol is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit higher reactivity and unique biological activities, making them valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7NSSe |
|---|---|
Molekulargewicht |
228.19 g/mol |
IUPAC-Name |
5-methyl-3H-1,3-benzoselenazole-2-thione |
InChI |
InChI=1S/C8H7NSSe/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
VSRYDMBIODRKAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)[Se]C(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
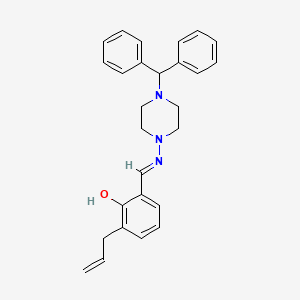
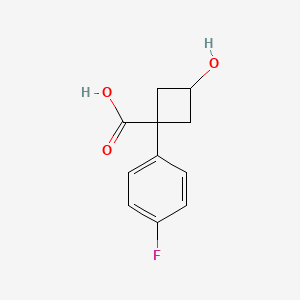
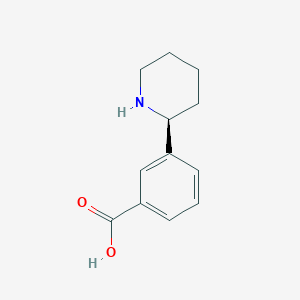
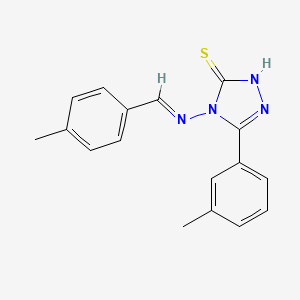
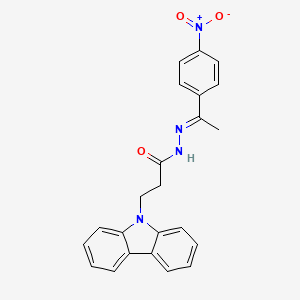
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)
![4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
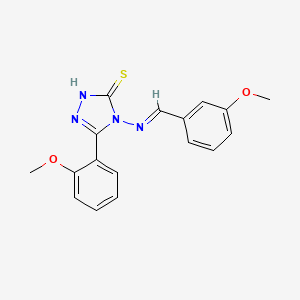
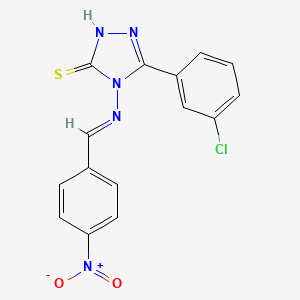
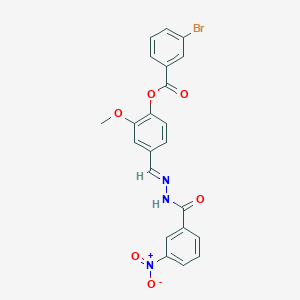
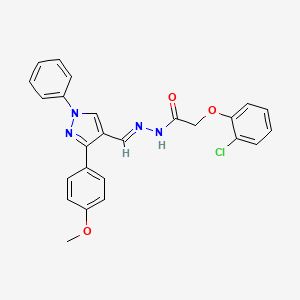
![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)
